molecular formula C11H15I B1360056 Pentamethyliodobenzene CAS No. 3853-91-6

Pentamethyliodobenzene

Cat. No. B1360056
CAS RN: 3853-91-6
M. Wt: 274.14 g/mol
InChI Key: UXHBVYKGPRUHKM-UHFFFAOYSA-N
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Description

Pentamethyliodobenzene is a chemical compound with the molecular formula C11H15I . It is also known as iodopentamethylbenzene.


Synthesis Analysis

The synthesis of Pentamethyliodobenzene is not well-documented in the available literature . More research is needed to provide a detailed synthesis process.


Molecular Structure Analysis

The Pentamethyliodobenzene molecule contains a total of 27 bonds. There are 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The specific chemical reactions involving Pentamethyliodobenzene are not well-documented in the available literature . More research is needed to provide a detailed chemical reactions analysis.


Physical And Chemical Properties Analysis

Pentamethyliodobenzene has a molecular weight of 274.14 g/mol . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Spin-Trapping Agent

Pentamethylnitrosobenzene, synthesized from pentamethylbenzene, has shown potential as a spin-trapping agent. In benzene solution, it forms a dimer and is capable of trapping radicals such as the t-butyl radical. This property makes it useful in electron spin resonance studies to detect free radicals (Doba, Ichikawa, & Yoshida, 1977).

Catalysis in Hydrogenation Processes

Pentamethylbenzyl cation, derived from pentamethylbenzene, acts as a catalyst in the hydrogenation of quinones and aromatic radical ions. This process is relevant in chemical transformations where pentamethylbenzene helps in transferring hydrogen to other compounds (Brongersma, 1968).

Environmental Contaminant Analysis

In environmental studies, pentane extraction of benzene derivatives like pentamethylbenzene from water has been effective in preparing samples for stable isotope analysis. This technique is significant in tracing organic pollutants in groundwater (Dempster, Lollar, & Feenstra, 1997).

Crystal Structure and Dynamics

The study of pentamethylbenzene's crystal structure using synchrotron radiation revealed insights into the charge-transfer characteristics and lattice dynamics of the compound. This research is essential for understanding the physical properties of methylated benzene derivatives (Mudge et al., 2014).

Biodegradation Studies

Research on the filamentous fungus Penicillium sp. CHY-2 showed its ability to degrade various hydrocarbons, including pentamethylbenzene. This finding is crucial for bioremediation strategies in hydrocarbon-contaminated environments (Govarthanan, Fuzisawa, Hosogai, & Chang, 2017).

Chemical Reaction Studies

Investigations into the nitration of pentamethylbenzene with fuming nitric acid revealed various reaction products, contributing to the understanding of chemical reactions involving methylated benzenes (Suzuki & Nakamura, 1970).

Abiotic Degradation Research

A study on the abiotic reduction of pentachloronitrobenzene in Fe(II)/goethite systems contributes to understanding the environmental fate of nitroaromatic compounds, relevant for environmental pollution and soil chemistry [(Klupinski, Chin, & Traina, 2004)](https://consensus.app/papers/degradation-pentachloronitrobenzene-feiii-reactions-klupinski/98df998ffc9b5a38b5e873d073b2e751/?utm_source=chatgpt).

Molecular Dynamics in Solid State

Research on the rotational dynamics of methyl groups in pentamethylbenzene in its solid state provides insights into molecular motions at the atomic level, which is significant in the field of physical chemistry and materials science (Allen & Cowking, 1968).

Electrical and Optical Phenomena Studies

Studies involving organic pentamers like BOBzBT2, related to pentamethylbenzene, have demonstrated interesting electrical and optical phenomena, such as resistive switching mechanisms and strong coupling regimes. This research is pivotal in developing advanced materials for electronic and photonic applications (Khushaini et al., 2021).

Penicillin Removal Techniques

While not directly related to pentamethyliodobenzene, research on the removal of penicillins from water using various methods is relevant in the context of environmental science and water treatment technologies (Ighalo, Igwegbe, Aniagor, & Oba, 2021).

Chemical Shielding and Anisotropy

The study of 13C chemical shielding tensors in polyalkylbenzenes, including pentamethylbenzene, is significant for understanding chemical shielding anisotropy in NMR spectroscopy, a critical tool in chemical analysis (Pausak, Tegenfeldt, & Waugh, 1974).

Mechanism of Action

The mechanism of action of Pentamethyliodobenzene is not well-documented in the available literature . More research is needed to provide a detailed mechanism of action.

Safety and Hazards

Pentamethyliodobenzene may be harmful if swallowed. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-iodo-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHBVYKGPRUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191860
Record name Iodopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethyliodobenzene

CAS RN

3853-91-6
Record name 1-Iodo-2,3,4,5,6-pentamethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3853-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodopentamethylbenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodopentamethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pentamethyliodobenzene act as a catalyst in oxidative transformations using molecular oxygen?

A: Pentamethyliodobenzene functions as a catalyst in reactions like glycol scission and Hofmann rearrangement by participating in an iodine(I)/(III) catalytic cycle. [] Essentially, it facilitates the transfer of oxygen from molecular oxygen (O2) to the target molecule. This process involves the in situ generation of a peracid, which acts as the active oxidizing agent. The presence of isobutyraldehyde and Lewis basic nitriles aids in this catalytic cycle. []

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